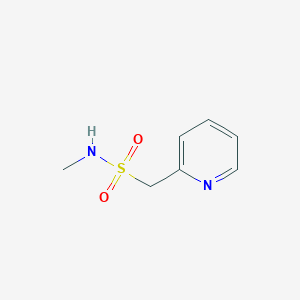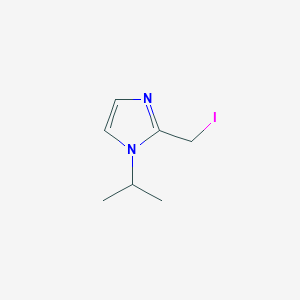
Aluminum calcium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum calcium oxide is a compound formed from the combination of aluminum oxide and calcium oxide. It is commonly encountered in various industrial applications, particularly in the production of refractories and cements. This compound is known for its high-temperature stability and resistance to corrosion, making it valuable in many high-temperature processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum calcium oxide can be synthesized through the solid-state reaction of aluminum oxide and calcium oxide. One common method involves the mechanical activation (reactive milling) of a mixture of aluminum oxide and calcium carbonate, followed by sintering at high temperatures (around 1300°C) to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of limestone (calcium carbonate) and bauxite (aluminum ore) in a lime kiln.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum calcium oxide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. For example, it can react with sulfuric acid to form aluminum sulfate and calcium sulfate .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at high temperatures.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Acid-Base Reactions: It reacts with both acids and bases, showcasing its amphoteric nature.
Major Products Formed:
Oxidation: Aluminum oxide and calcium oxide.
Reduction: Aluminum and calcium.
Acid-Base Reactions: Aluminum sulfate, calcium sulfate, and other related compounds.
Applications De Recherche Scientifique
Aluminum calcium oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Employed in the synthesis of biomaterials and as a component in certain biomedical applications.
Medicine: Utilized in the production of dental and orthopedic materials due to its biocompatibility.
Industry: Widely used in the production of refractories, cements, and as a flux in metallurgical processes.
Mécanisme D'action
The mechanism by which aluminum calcium oxide exerts its effects involves its ability to act as a catalyst and its amphoteric nature. It can interact with various molecular targets and pathways, including:
Oxidative Stress: this compound can increase the production of reactive oxygen species, leading to oxidative stress.
Membrane Function: It can alter membrane function by interacting with membrane proteins and lipids.
Intracellular Signaling: It can disrupt intracellular signaling pathways by interacting with key signaling molecules.
Comparaison Avec Des Composés Similaires
Aluminum calcium oxide can be compared with other similar compounds such as:
Calcium oxide: Known for its high reactivity and use in various industrial processes.
Aluminum oxide: Widely used in the production of ceramics and as an abrasive.
Calcium aluminate: Used in the production of high-temperature cements and refractories.
Uniqueness: this compound stands out due to its combination of properties from both aluminum oxide and calcium oxide, making it highly stable at high temperatures and resistant to corrosion. This unique combination of properties makes it valuable in a wide range of applications.
Propriétés
Formule moléculaire |
AlCaO+3 |
|---|---|
Poids moléculaire |
83.06 g/mol |
Nom IUPAC |
aluminum;calcium;oxygen(2-) |
InChI |
InChI=1S/Al.Ca.O/q+3;+2;-2 |
Clé InChI |
YMUYTQCKKRCJMP-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[Al+3].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)




![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)


![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)


